N-(3-chloro-4-methoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-13-5-7-14(8-6-13)19-20(25-21(2,3)24-19)28-12-18(26)23-15-9-10-17(27-4)16(22)11-15/h5-11H,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGCQKMCSPBCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC(=C(C=C3)OC)Cl)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-methoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C19H21ClN4O4S
- Molecular Weight : 426.91 g/mol
- CAS Number : Not specified in available literature.
This compound features a chloro-methoxy phenyl group, an imidazole moiety, and a sulfanyl acetamide structure, which may contribute to its biological activity.
Research indicates that the biological activity of this compound may involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies have identified that compounds with similar structures can inhibit phospholipase A2 (PLA2), which is crucial for lipid metabolism and inflammatory responses .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by interfering with cellular signaling pathways. Compounds targeting the epidermal growth factor receptor (EGFR) have shown promise in inhibiting tumor growth in various cancer cell lines .
- Antioxidant Activity : The presence of methoxy and chloro groups in the structure may confer antioxidant properties, potentially reducing oxidative stress within cells.
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
- Cell Viability Assays : Cell viability was assessed using the CellTiterBlue assay, where the compound showed significant cytotoxic effects on cancer cell lines at varying concentrations. The IC50 values for different cell lines were determined to evaluate potency .
- Synergistic Effects : When combined with established chemotherapeutic agents like erlotinib and cetuximab, this compound exhibited enhanced efficacy, suggesting potential for combination therapies in cancer treatment .
Case Studies
- Study on Phospholipidosis : A study focusing on lysosomal phospholipase A2 inhibition highlighted that compounds structurally similar to this compound could induce phospholipidosis in vitro. This suggests a need for further investigation into its safety profile during drug development .
- EGFR Targeting : In a study involving virtual docking simulations, compounds similar to this acetamide were identified as potential inhibitors of EGFR, which is overexpressed in many cancers. This positions the compound as a candidate for further development in oncology .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN4O4S |
| Molecular Weight | 426.91 g/mol |
| Biological Activities | Anticancer, Enzyme Inhibition |
| IC50 (Cancer Cell Lines) | Varies by cell line |
| Mechanisms of Action | PLA2 Inhibition, EGFR Targeting |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(3-chloro-4-methoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
- CAS Number : 899916-63-3
- Molecular Formula : C₂₁H₂₂ClN₃O₃S
- Molecular Weight : 415.9 g/mol
- Key Features :
- Aryl Group : 3-chloro-4-methoxyphenyl (electron-withdrawing Cl and electron-donating OCH₃).
- Heterocyclic Core : 2,2-dimethyl-5-(4-methylphenyl)-2H-imidazole with a sulfanyl (-S-) linker to acetamide.
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
A series of sulfanyl acetamide derivatives have been synthesized and characterized, differing in substituents and heterocyclic systems. Below is a comparative analysis:
Key Observations :
Structural and Crystallographic Insights
- Conformational Flexibility : Analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit variable dihedral angles (44.5°–77.5°), impacting dimer formation via N–H⋯O bonds .
- Steric Effects : The target’s 2,2-dimethylimidazole may restrict rotation, stabilizing specific conformations critical for target engagement .
Preparation Methods
Reaction of 3-Chloro-4-Methoxyaniline with Chloroacetyl Chloride
A stirred solution of 3-chloro-4-methoxyaniline (1.0 equiv) in acetone is treated with potassium carbonate (1.2 equiv) at room temperature for 30 minutes. Chloroacetyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring for 3 hours at room temperature. The crude product is purified via flash chromatography to yield N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide with a reported yield of 67.38% .
Key Conditions
- Solvent: Acetone
- Base: K₂CO₃
- Temperature: 0°C → RT
- Workup: Ethyl acetate extraction, aqueous washes (NaHCO₃, brine), drying (Na₂SO₄)
Synthesis of 2,2-Dimethyl-5-(4-Methylphenyl)-2H-Imidazole-4-Thiol
The imidazole-thiol component requires cyclization and functionalization steps.
Cyclization to Form the Imidazole Core
A modified procedure from EP3583094B1 involves reacting 1-hydroxy-4-(4-methylphenyl)-3-oxide-1H-imidazole-2-carboxaldehyde oxime with sodium bisulfite in a polar solvent (e.g., N,N-dimethylacetamide/acetonitrile) at 105°C for 4 hours. This yields 5-(4-methylphenyl)-1H-imidazole-2-carbonitrile , which is subsequently treated with sulfuryl chloride at 25°C to introduce a chlorine substituent.
Thiolation of the Imidazole Ring
The chlorinated imidazole intermediate undergoes thiolation using thiourea in ethanol under reflux, followed by hydrolysis with NaOH to generate the free thiol. 2,2-Dimethyl substitution is achieved by alkylating the imidazole nitrogen with methyl iodide in the presence of a base (e.g., K₂CO₃).
Key Conditions
- Solvent: N,N-dimethylacetamide/acetonitrile (1:1)
- Reducing Agent: Sodium bisulfite (1.5 equiv)
- Temperature: 105°C
- Yield: ~95% purity after recrystallization
Coupling of Acetamide and Imidazole-Thiol Intermediates
The final step involves nucleophilic substitution to form the sulfanyl bridge.
Thiol-Acetamide Coupling
A mixture of N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide (1.0 equiv) and 2,2-dimethyl-5-(4-methylphenyl)-2H-imidazole-4-thiol (1.1 equiv) is stirred in DMF with K₂CO₃ (2.0 equiv) at 60°C for 12 hours. The product is isolated via precipitation in ice-water, followed by recrystallization from ethanol.
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 78–82% |
Alternative Pathways and Methodological Comparisons
One-Pot Synthesis
A patent-described one-pot method combines 3-chloro-4-methoxyaniline , 2,2-dimethyl-5-(4-methylphenyl)-2H-imidazole-4-thiol , and chloroacetyl chloride in acetonitrile with triethylamine. This approach reduces purification steps but yields marginally lower purity (88–92%).
Solid-Phase Synthesis
Immobilizing the imidazole-thiol on Wang resin enables iterative coupling with chloroacetamide derivatives, though scalability remains challenging.
Critical Analysis of Synthetic Challenges
- Thiol Oxidation : The imidazole-thiol intermediate is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants like BHT.
- Regioselectivity : Competing substitution at the acetamide’s chlorine site requires precise stoichiometry to minimize byproducts.
- Solvent Choice : Polar aprotic solvents (DMF, DMAc) enhance reaction rates but complicate product isolation versus acetone or ethyl acetate.
Q & A
Q. What are the critical steps in synthesizing N-(3-chloro-4-methoxyphenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide?
Methodological Answer: The synthesis involves sequential functionalization of the imidazole core and acetamide linkage:
Imidazole Ring Formation : Cyclization of precursors (e.g., α-amino ketones or aldehydes) under acidic/basic conditions to form the 2H-imidazole scaffold. Temperature control (~80–120°C) is critical to avoid side products .
Sulfanyl Linkage Introduction : Reaction of the imidazole derivative with a thiol (e.g., mercaptoacetamide) using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF) .
Acetamide Functionalization : Acylation of the thiol intermediate with 3-chloro-4-methoxyphenylacetyl chloride in the presence of a base (e.g., triethylamine) to form the final acetamide .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of the compound?
Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., methoxy, chloro, and methyl groups). For example, the methoxy group typically shows a singlet at ~3.8 ppm in 1H NMR .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% area under the curve) .
- Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) to confirm the molecular ion ([M+H]+) and rule out adducts .
Q. What are common synthetic challenges, and how can they be mitigated?
Methodological Answer: Key challenges include:
- Thioether Oxidation : The sulfanyl group may oxidize during synthesis. Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) in solvents .
- Steric Hindrance : Bulky substituents (e.g., 2,2-dimethyl groups on imidazole) slow reaction rates. Optimize temperature (e.g., 100°C for 24 hours) and use polar aprotic solvents (e.g., DMSO) to enhance reactivity .
- Byproduct Formation : Monitor reactions via TLC and employ gradient elution during purification to isolate the target compound .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in large-scale synthesis?
Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:
- Variables : Temperature (80–120°C), solvent (DMF vs. THF), catalyst (e.g., Pd/C for hydrogenation steps), and stoichiometry (1.2–2.0 eq. of reagents).
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 110°C, DMF, 1.5 eq. thiol) to maximize yield (reported up to 72% in pilot studies) .
- Scale-Up Considerations : Continuous-flow reactors for exothermic steps (e.g., imidazole cyclization) to improve heat dissipation and reproducibility .
Q. What computational methods predict the compound’s biological activity and target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). The chloro and methoxy groups show high affinity for hydrophobic pockets .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes. Simulations (>100 ns) reveal conformational changes in the imidazole ring affecting binding .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity (IC50) or solubility .
Q. How can structural contradictions in crystallographic or spectroscopic data be resolved?
Methodological Answer:
- X-Ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters for heavy atoms like sulfur). Compare experimental data with Cambridge Structural Database (CSD) entries to validate bond lengths/angles .
- DFT Calculations : Gaussian 09 to optimize geometry and compute NMR/IR spectra. Discrepancies >0.1 ppm (NMR) or 10 cm⁻¹ (IR) suggest misassignments .
- Synchrotron Data : High-resolution X-ray data (λ = 0.7–1.0 Å) to resolve electron density ambiguities, especially around the sulfanyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
